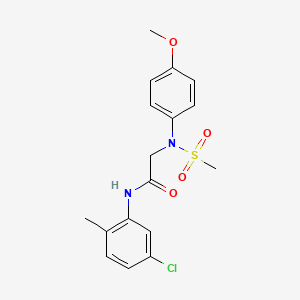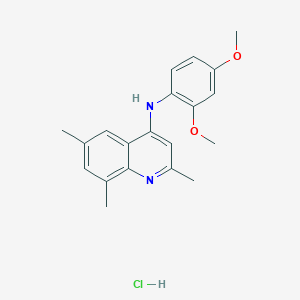
N-(2,4-dimethoxyphenyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethoxyphenyl and trimethyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
科学研究应用
N-(2,4-dimethoxyphenyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against Gram-positive bacteria.
Biology: It is used in molecular docking studies to understand its interactions with biological targets.
Industrial Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, thereby inhibiting bacterial growth.
相似化合物的比较
Similar Compounds
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Studied for its potential therapeutic applications in various diseases.
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antibacterial activity and are used as bacterial RNA polymerase inhibitors.
Uniqueness
N-(2,4-dimethoxyphenyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-12-8-13(2)20-16(9-12)18(10-14(3)21-20)22-17-7-6-15(23-4)11-19(17)24-5;/h6-11H,1-5H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUBOXOWOREKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=C(C=C(C=C3)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
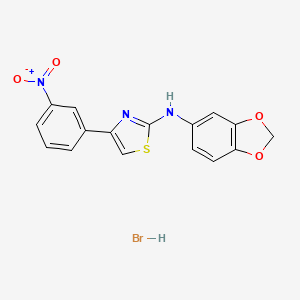
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(4-methylbenzyl)glycinamide](/img/structure/B5066324.png)
![methyl {4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5066332.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]naphthalene-1-carboxamide](/img/structure/B5066339.png)
![N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-prop-2-ynylcyclohexanamine](/img/structure/B5066343.png)
![2-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B5066355.png)
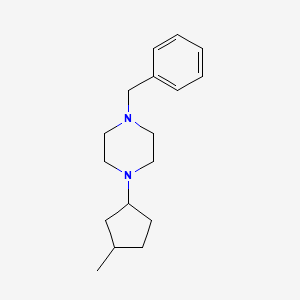
![5-Tert-butyl-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5066367.png)
![1,5-Dimethyl-2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrazol-3-one](/img/structure/B5066372.png)
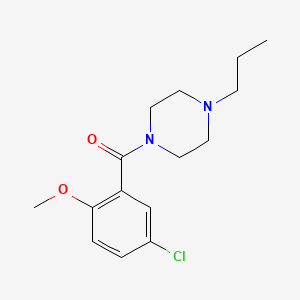
![(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE](/img/structure/B5066401.png)
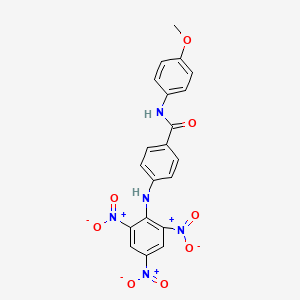
![1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methyl-N-(thiophen-3-ylmethyl)methanamine](/img/structure/B5066406.png)
